Product packaging for 2-Chloro-3-fluoro-5-methylbenzyl alcohol(Cat. No.:CAS No. 1807276-98-7)

2-Chloro-3-fluoro-5-methylbenzyl alcohol

Cat. No.: B6305611
CAS No.: 1807276-98-7
M. Wt: 174.60 g/mol
InChI Key: LEWZQIYAQMJIRG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzyl (B1604629) Alcohol Chemistry

Halogenated benzyl alcohols are a class of organic compounds characterized by a benzyl alcohol core substituted with one or more halogen atoms. The nature and position of these halogens dramatically affect the compound's physical and chemical properties. For instance, the presence of electron-withdrawing halogens like chlorine and fluorine can alter the acidity of the hydroxyl proton and influence the reactivity of the aromatic ring and the benzylic carbon.

Research into ortho-halogenated benzyl alcohols has revealed that intramolecular hydrogen bonding between the hydroxyl group and the ortho-halogen can lead to specific chiral conformations. This has implications for how these molecules interact with biological targets and other reagents. While this specific interaction is not present in 2-Chloro-3-fluoro-5-methylbenzyl alcohol due to the substitution pattern, the electronic effects of the halogens are still paramount to its reactivity.

Significance as a Precursor and Building Block in Organic Synthesis

The true value of this compound lies in its utility as a chemical intermediate. Chemical building blocks are molecules with reactive functional groups that allow for their incorporation into larger, more complex structures. nih.govmdpi.comresearchgate.net The alcohol functional group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.

While specific, publicly documented industrial-scale syntheses directly utilizing this compound are not abundant, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate. For example, halogenated benzyl alcohols are precursors to halogenated pyridines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. agropages.comnbinno.comepo.org The synthesis of various pyrazole (B372694) carboxamide derivatives, a class of compounds with demonstrated pharmacological activities, often involves multi-step processes where a molecule with the substitution pattern of this compound could serve as a critical starting material. nih.govmdpi.comresearchgate.netjst.go.jpnih.gov

The synthesis of such benzyl alcohols can often be achieved through the reduction of the corresponding benzaldehydes or benzoic acids. nih.gov For instance, patents describe the preparation of related fluorinated and chlorinated benzaldehydes and benzoic acids, which are then converted to the benzyl alcohol. nih.gov

Overview of Current Research Trajectories and Academic Relevance

Current research involving compounds structurally related to this compound is heavily focused on the development of new bioactive molecules. The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

The general class of halogenated aromatic compounds is crucial in the synthesis of a wide array of pharmaceuticals. For instance, chloro-containing compounds represent a significant portion of FDA-approved drugs. nih.gov Similarly, fluorinated building blocks are indispensable in modern drug discovery.

While direct and extensive academic studies solely focused on this compound are not prevalent in the public domain, its importance can be inferred from its availability from numerous chemical suppliers who specialize in providing building blocks for research and development. The presence of this compound in these catalogs indicates a demand from the scientific community, likely for use in proprietary drug discovery and agrochemical development programs. The trajectory of research, therefore, points towards its application as a key fragment in the synthesis of new chemical entities with potential therapeutic or agricultural applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B6305611 2-Chloro-3-fluoro-5-methylbenzyl alcohol CAS No. 1807276-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-3-fluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZQIYAQMJIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Chloro 3 Fluoro 5 Methylbenzyl Alcohol

Strategies for Benzene (B151609) Ring Functionalization

The core of the synthetic challenge lies in the correct positioning of the substituents on the aromatic ring. The directing effects of the existing groups play a crucial role in determining the outcome of subsequent electrophilic aromatic substitution reactions.

Regioselective Halogenation Approaches (Chlorination and Fluorination)

The introduction of chlorine and fluorine atoms onto the benzene ring requires methods that can overcome the inherent directing effects of the substituents to achieve the desired 2,3,5-substitution pattern.

One potential starting material is 3-fluorotoluene (B1676563). The methyl group is ortho, para-directing and activating, while the fluorine atom is also ortho, para-directing but deactivating. Both substituents direct incoming electrophiles to the 2, 4, and 6 positions. Therefore, direct chlorination of 3-fluorotoluene would not yield the desired 2-chloro-3-fluoro-5-methyl isomer in significant amounts.

A more viable strategy involves a multi-step sequence. For instance, starting with a precursor where the desired substitution pattern is already established or can be achieved through less direct methods is often necessary. One approach could involve the Sandmeyer reaction from a suitably substituted aniline. For example, starting from 2-amino-3-fluoro-5-methyltoluene, diazotization followed by treatment with cuprous chloride could introduce the chlorine atom at the 2-position.

Modern halogenation methods offer improved regioselectivity. The use of N-halosuccinimides in fluorinated alcohols has been shown to be effective for the regioselective halogenation of arenes under mild conditions. nih.gov Such methods could potentially be optimized for the specific substitution pattern required.

Methylation and Aromatic Substitution Reactions

If starting from a di-substituted benzene, the introduction of the methyl group can be accomplished through Friedel-Crafts alkylation. However, this reaction is often prone to polysubstitution and rearrangement, making it less suitable for complex, highly substituted targets. A more controlled approach would be to start with a toluene (B28343) derivative and introduce the other functional groups.

Aromatic substitution reactions are fundamental to building the core structure. For example, the synthesis of related compounds like 2-amino-5-chloro-3-methylbenzoic acid often starts from 2-amino-3-methylbenzoic acid, with a chlorinating agent such as cyanuric chloride being used to introduce the chlorine atom. patsnap.com This highlights the principle of using a pre-existing substitution pattern to direct subsequent functionalization.

Synthesis of the Benzyl (B1604629) Alcohol Moiety

Once the correctly substituted benzene ring is obtained, the final step is the introduction of the benzyl alcohol functional group. This is typically achieved by the reduction of a corresponding carbonyl compound or through manipulation of a carboxylic acid derivative.

Reduction of Corresponding Aldehyde or Ketone Precursors

A common and efficient method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025). In this case, 2-chloro-3-fluoro-5-methylbenzaldehyde (B6314450) would be the key intermediate. The reduction of the aldehyde to the primary alcohol can be readily achieved using a variety of reducing agents.

Reducing AgentTypical Conditions
Sodium borohydride (B1222165) (NaBH₄)Methanol or ethanol (B145695), room temperature
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to room temperature
Catalytic HydrogenationH₂, Pd/C, ethanol or ethyl acetate (B1210297)

The choice of reducing agent depends on the presence of other functional groups in the molecule. Sodium borohydride is a milder and more selective reagent that would not affect the halogen substituents.

The synthesis of the precursor aldehyde, 5-chloro-3-fluoro-2-methylbenzaldehyde, is a critical step. sigmaaldrich.com This could potentially be achieved through the formylation of 1-chloro-2-fluoro-4-methylbenzene using methods such as the Vilsmeier-Haack reaction or by oxidation of a corresponding methyl group, though controlling the position of formylation would be challenging.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

The formation of a Grignard reagent from a halogenated precursor, followed by reaction with formaldehyde (B43269), is a classic method for the synthesis of benzyl alcohols. For this specific target, the Grignard reagent would be 2-chloro-3-fluoro-5-methylphenylmagnesium halide.

The formation of Grignard reagents from aryl halides containing other functional groups can be challenging. The presence of the acidic proton in an alcohol or carboxylic acid would be incompatible. Therefore, this method would necessitate the formation of the Grignard reagent from a precursor like 1-bromo-2-chloro-3-fluoro-5-methylbenzene. The subsequent reaction with formaldehyde would yield the desired benzyl alcohol. The stability of Grignard reagents with trifluoromethyl groups has been studied, and careful control of concentration and temperature is often required to prevent decomposition. researchgate.net

Multi-Step Conversions from Aromatic Carboxylic Acids or Derivatives

An alternative route to the benzyl alcohol is through the reduction of a corresponding carboxylic acid or its ester derivative. The starting material for this approach would be 2-chloro-3-fluoro-5-methylbenzoic acid.

The direct reduction of a carboxylic acid to an alcohol requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent.

Alternatively, the carboxylic acid can first be converted to an ester, such as the methyl or ethyl ester. The ester can then be reduced to the benzyl alcohol using LiAlH₄ or, in some cases, with high-pressure catalytic hydrogenation. This two-step process can sometimes offer better control and higher yields. The synthesis of related substituted benzoic acids, such as 3-chloro-5-fluoro-2-methylbenzoic acid, has been documented. sigmaaldrich.com

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol, several advanced techniques and optimization strategies can be implemented. These include the use of sophisticated catalytic systems, the adoption of flow chemistry, and the development of effective purification protocols.

Catalytic Systems for Enhanced Yield and Selectivity

The reduction of the carbonyl group in 2-chloro-3-fluoro-5-methylbenzaldehyde or the carboxylic acid group in 2-chloro-3-fluoro-5-methylbenzoic acid is a critical step in the synthesis of the target benzyl alcohol. The selection of an appropriate catalytic system is paramount to achieve high yields and selectivity, minimizing the formation of byproducts and ensuring the integrity of the halogen substituents.

A variety of catalytic systems have been developed for the reduction of aromatic aldehydes and carboxylic acids. For the reduction of benzaldehydes, catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common approach. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be optimized to maximize the yield of the desired benzyl alcohol. For instance, whole-cell catalysis using Saccharomyces cerevisiae has been shown to reduce substituted benzaldehydes, with the selectivity for reduction being influenced by the position of the substituent on the aromatic ring. nih.gov

For the reduction of benzoic acids, more powerful reducing agents are typically required. Metal hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous and generate significant waste. Catalytic hydrogenation of benzoic acids to benzyl alcohols is a more atom-economical and environmentally benign alternative. Ruthenium-based catalysts, often in combination with a phosphine (B1218219) ligand, have demonstrated high activity and selectivity for this transformation. The choice of ligand can significantly influence the catalyst's performance.

Below is a table summarizing various catalytic systems applicable to the reduction of substituted benzaldehydes and benzoic acids:

PrecursorCatalyst SystemReagent(s)Solvent(s)Typical Yield (%)Reference
Substituted BenzaldehydePd/CH₂Methanol, Ethanol>90General Knowledge
Substituted BenzaldehydeS. cerevisiae (whole-cell)GlucoseAqueous bufferVaries nih.gov
Substituted Benzoic AcidRu-phosphine complexH₂Toluene, THF85-95General Knowledge
Substituted Benzoic AcidLiAlH₄-THF, Diethyl ether>90General Knowledge

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. acs.orgbeilstein-journals.org The synthesis of this compound and its intermediates can benefit significantly from the implementation of flow chemistry.

The reduction of substituted benzaldehydes has been successfully demonstrated in continuous flow reactors. For example, the reduction of various aromatic aldehydes using sodium borohydride (NaBH₄) has been achieved with high efficiency and selectivity in a flow system. acs.org This approach allows for rapid reaction times, often on the order of seconds to minutes, and minimizes the risks associated with exothermic reactions. acs.org The Luche reduction, a selective 1,2-reduction of α,β-unsaturated ketones and aldehydes, has also been adapted to a flow process using CeCl₃ as a catalyst. acs.org

Furthermore, flow chemistry can be applied to the synthesis of the precursor, 2-chloro-3-fluoro-5-methylbenzaldehyde. For instance, the oxidation of a corresponding benzyl alcohol could be performed in a flow reactor using an immobilized oxidizing agent, which would simplify product purification. The application of flow chemistry to the selective reduction of esters to aldehydes has also been reported, providing another potential route to the benzaldehyde intermediate. colab.ws

The benefits of a continuous flow process for the synthesis of this compound are summarized in the table below:

Reaction StepFlow Chemistry AdvantageKey Parameters ControlledPotential for Improvement
Aldehyde ReductionEnhanced safety, rapid reactionTemperature, residence time, reagent stoichiometryHigher throughput, in-line purification
Benzoic Acid ReductionImproved heat managementTemperature, pressure, catalyst loadingCatalyst recycling, integrated work-up
Precursor SynthesisPrecise control over reaction conditionsStoichiometry, reaction timeMulti-step continuous synthesis

Purification Strategies for Intermediate and Final Compounds

The purification of the final product, this compound, and its synthetic intermediates is crucial to obtain a compound of high purity, suitable for its intended applications. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation or reduction products, dehalogenated species), and residual reagents or catalysts. A combination of purification techniques is often employed to achieve the desired level of purity.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, which is expected to be a solid at room temperature, selecting an appropriate solvent system is key. A good solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor. Mixtures of solvents, such as ethanol/water or hexane (B92381)/ethyl acetate, are often used to achieve the desired solubility profile.

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. nih.govcolumn-chromatography.comcup.edu.cn For the purification of this compound and its precursors, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is chosen to achieve good separation between the desired product and impurities. nih.gov Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure compound. cup.edu.cn

Distillation: If the target compound or its precursors are liquids or have a sufficiently low boiling point, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points. For example, the purification of substituted benzaldehydes is often achieved by vacuum distillation. google.com

A summary of purification techniques is provided in the table below:

Purification TechniqueTarget Compound/IntermediatePrinciple of SeparationTypical Solvents/Conditions
RecrystallizationThis compoundDifferential solubilityEthanol/water, Hexane/Ethyl Acetate
Column ChromatographyAll compoundsDifferential adsorptionSilica gel; Hexane/Ethyl Acetate gradient
Vacuum Distillation2-Chloro-3-fluoro-5-methylbenzaldehydeDifference in boiling pointsReduced pressure, elevated temperature

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Fluoro 5 Methylbenzyl Alcohol

Reactions Involving the Hydroxyl Functional Group

The benzylic hydroxyl group in 2-Chloro-3-fluoro-5-methylbenzyl alcohol is a primary alcohol, and its reactivity is influenced by the electron-withdrawing nature of the halogen substituents on the aromatic ring.

Esterification and Etherification Reactions

Esterification: this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid and is a reversible process. sparkl.mebyjus.comlibretexts.org To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com The general mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the benzyl (B1604629) alcohol, proton transfer, and subsequent elimination of water. byjus.comlibretexts.org

Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with an acid chloride or anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the liberated acid. beilstein-journals.org

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comorganic-chemistry.org For this method to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com Another approach involves the acid-catalyzed dehydration of the benzyl alcohol, which can lead to the formation of a symmetrical dibenzyl ether, particularly when heated in the presence of an acid catalyst. nih.gov

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Type General Conditions
Fischer Esterification Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ (cat.) Benzyl Ester Heat, excess alcohol or water removal
Acylation Acid Chloride (e.g., Acetyl Chloride), Pyridine Benzyl Ester 0°C to room temperature
Williamson Ether Synthesis 1. NaH; 2. Alkyl Halide (e.g., CH₃I) Benzyl Ether Anhydrous solvent (e.g., THF)
Acid-Catalyzed Etherification H₂SO₄ (cat.) Dibenzyl Ether Heat

Oxidation Pathways and Product Characterization

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehyde: Selective oxidation to 2-chloro-3-fluoro-5-methylbenzaldehyde (B6314450) requires the use of mild oxidizing agents in non-aqueous media to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.comorganicchemistrytutor.comyoutube.comlibretexts.orgchemistrysteps.com Other similar reagents include Pyridinium Dichromate (PDC) and the Collins reagent (CrO₃ in pyridine). organicchemistrytutor.com These reactions typically proceed at room temperature and offer good yields of the aldehyde. researchgate.netorganic-chemistry.orgnih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous conditions will oxidize the primary alcohol all the way to the corresponding carboxylic acid, 2-chloro-3-fluoro-5-methylbenzoic acid. libretexts.org Commonly used reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). libretexts.orglibretexts.orgtsijournals.commasterorganicchemistry.comyoutube.comyoutube.com These reactions often require heating to go to completion. libretexts.org

Table 2: Oxidation Reactions of this compound

Product Oxidizing Agent Solvent Typical Conditions
2-Chloro-3-fluoro-5-methylbenzaldehyde PCC (Pyridinium Chlorochromate) CH₂Cl₂ Room temperature
2-Chloro-3-fluoro-5-methylbenzaldehyde PDC (Pyridinium Dichromate) CH₂Cl₂ Room temperature
2-Chloro-3-fluoro-5-methylbenzoic acid KMnO₄, H₂SO₄ (aq) Water/Acetone Heat
2-Chloro-3-fluoro-5-methylbenzoic acid CrO₃, H₂SO₄ (aq) (Jones Reagent) Acetone Room temperature to heat

Deoxygenation and Reductive Transformations

The removal of the hydroxyl group from this compound to form 2-chloro-3-fluoro-5-methyltoluene is known as deoxygenation or reductive transformation. One common method for the deoxygenation of benzylic alcohols involves a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting sulfonate ester can then be reduced with a hydride source like lithium aluminum hydride (LiAlH₄).

More direct methods for the deoxygenation of benzylic alcohols have also been developed. These often involve catalytic systems. For instance, photoredox catalysis can be employed for the reductive cleavage of the C-O bond. sparkl.me Another approach is the electrochemical reductive cleavage of the carbon-oxygen bond. organic-chemistry.org

Aromatic Reactivity of the Substituted Phenyl Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is influenced by the combined electronic effects of the four substituents: chloro, fluoro, methyl, and hydroxymethyl.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly given the presence of two halogen atoms which can act as leaving groups. The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). google.com

In this compound, both chlorine and fluorine are electron-withdrawing by induction. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Fluorine's high electronegativity makes the carbon it is attached to more electrophilic, thus accelerating the rate of nucleophilic attack. Consequently, the C-F bond is generally more reactive towards nucleophilic attack than the C-Cl bond in SNAr reactions. nih.govncert.nic.in Therefore, a nucleophile (e.g., an alkoxide, amine, or thiol) would be expected to preferentially displace the fluorine atom over the chlorine atom. The methyl group is electron-donating, and the hydroxymethyl group is weakly deactivating, which would have a lesser influence compared to the halogens in activating the ring for nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the existing substituents on the ring direct the incoming electrophile to specific positions. The directing effects are a combination of inductive and resonance effects. organicchemistrytutor.comlibretexts.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.orgbrainly.com

-Cl (Chloro): Deactivating, ortho-, para-director. masterorganicchemistry.comnih.gov

-F (Fluoro): Deactivating, ortho-, para-director. masterorganicchemistry.comnih.gov

-CH₃ (Methyl): Activating, ortho-, para-director. masterorganicchemistry.com

-CH₂OH (Hydroxymethyl): Weakly deactivating, ortho-, para-director.

Position 4: This position is para to the chloro group, ortho to the methyl group, and meta to the fluoro and hydroxymethyl groups.

Position 6: This position is ortho to the chloro group, meta to the methyl and fluoro groups, and ortho to the hydroxymethyl group.

Considering the directing effects, the activating methyl group strongly favors substitution at its ortho position (C4) and para position (C6, which is occupied by the hydroxymethyl group). The ortho-, para-directing halogens and hydroxymethyl group will also influence the outcome. A consensus of these directing effects would suggest that electrophilic attack is most likely to occur at the C4 position, which is activated by the methyl group and directed by the chloro group. However, steric hindrance from the adjacent methyl group might also play a role.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂ with FeBr₃ catalyst). masterorganicchemistry.comacs.org

Nitration: Introduction of a nitro group (e.g., HNO₃ with H₂SO₄). sigmaaldrich.comnih.gov

Sulfonation: Introduction of a sulfonic acid group (e.g., fuming H₂SO₄).

Friedel-Crafts Acylation: Introduction of an acyl group (e.g., RCOCl with AlCl₃). masterorganicchemistry.comsigmaaldrich.comwikipedia.orgorganic-chemistry.orgvanderbilt.edulibretexts.org This reaction is generally not successful on strongly deactivated rings. masterorganicchemistry.comvanderbilt.edu

Friedel-Crafts Alkylation: Introduction of an alkyl group (e.g., RCl with AlCl₃). vanderbilt.edu This reaction is also sensitive to deactivating groups and can be prone to rearrangements and polyalkylation. vanderbilt.edu

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Bromination Br⁺ 4-Bromo-2-chloro-3-fluoro-5-methylbenzyl alcohol
Nitration NO₂⁺ 2-Chloro-3-fluoro-5-methyl-4-nitrobenzyl alcohol
Friedel-Crafts Acylation RCO⁺ 2-Chloro-3-fluoro-5-methyl-4-acylbenzyl alcohol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The benzylic alcohol moiety in this compound presents a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The direct use of alcohols as coupling partners is an area of growing interest due to the atom and step economy it offers. rsc.org The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for forming biaryl or aryl-alkyl structures from alcohols and organoboron compounds. nobelprize.org

The core of this transformation involves the activation of the C–O bond of the benzylic alcohol. While this bond is typically unreactive, it can be made into a viable leaving group in situ or through pre-functionalization. rsc.orgrsc.orgnih.gov For instance, benzylic alcohols can be converted into more reactive electrophiles like benzylic carbonates, phosphates, or halides. researchgate.netnih.govorganic-chemistry.org However, modern methods increasingly focus on the direct deoxygenative coupling of the alcohol itself. thieme-connect.com This is often achieved by generating a reactive intermediate, such as an isourea, which then participates in the Suzuki-Miyaura-type coupling. thieme-connect.com

A general catalytic cycle for the direct coupling of a benzyl alcohol with an arylboronic acid would involve a palladium(0) catalyst, such as one generated from Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand. rsc.orgorganic-chemistry.org The reaction proceeds via the activation of the alcohol, followed by oxidative addition of the resulting electrophile to the Pd(0) center. The subsequent steps are transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligand, base, and solvent is critical for achieving high efficiency and can be tailored for specific substrates. nih.govorganic-chemistry.orgrsc.org The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring of this compound would be expected to influence the electronic properties of the substrate and its reactivity in the coupling process. nih.gov

The following table illustrates the scope of Suzuki-Miyaura couplings with various benzylic electrophiles, demonstrating the versatility of this reaction for creating diarylmethane structures.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Benzylic Electrophiles with Arylboronic Acids

Benzylic SubstrateBoronic Acid/EsterCatalyst System & ConditionsProductYield (%)Reference
Benzyl carbonatePhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °CDiphenylmethane88 researchgate.net
4-Methylbenzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂, JohnPhos, K₂CO₃, DMF, 140 °C, MW1-(4-Methoxybenzyl)-4-methylbenzene85 nih.gov
Benzyl phosphate4-Acetylphenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄, Toluene (B28343), 90 °C1-(4-Benzylphenyl)ethan-1-one90 organic-chemistry.org
Benzyl alcohol4-Tolylboronic acidPd₂(dba)₃, TFP, DIC, PhMe, 80 °C4-Benzylyltoluene85 thieme-connect.com
2-Naphthylmethyl alcoholPhenylboronic acidNi(dppp)Cl₂, K₃PO₄, Dioxane, 100 °C2-Benzylnaphthalene94 acs.org

Transformations Involving the Methyl Substituent

The methyl group on the aromatic ring is another site for synthetic modification, primarily through reactions that proceed via a stabilized benzylic radical.

A classic and highly effective method for functionalizing the methyl group is free-radical halogenation. researchgate.net This reaction, often referred to as a Wohl-Ziegler reaction when using N-bromosuccinimide (NBS), selectively introduces a halogen atom at the benzylic position. khanacademy.org The reaction is typically initiated by light (hν) or a radical initiator (e.g., AIBN or benzoyl peroxide) and proceeds via a chain mechanism. oregonstate.eduyoutube.com The key to the selectivity for the side chain over the aromatic ring is the stability of the intermediate benzyl radical, which is resonance-stabilized by the adjacent π-system. youtube.com For this compound, this would lead to the formation of a brominated derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

Another important functionalization is the oxidation of the methyl group. Depending on the reagents and conditions, the methyl group can be oxidized to an aldehyde or a carboxylic acid. thieme-connect.de Reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are known to selectively oxidize methylarenes to the corresponding aldehydes. thieme-connect.de Complete oxidation to the carboxylic acid can be achieved using stronger oxidizing agents or through specific photo-oxidative methods. rsc.orgresearchgate.net

Table 2: Examples of Side-Chain Functionalization of Substituted Toluenes

SubstrateReagent & ConditionsProductYield (%)Reference
TolueneNBS, Benzoyl peroxide, CCl₄, refluxBenzyl bromide64Generic textbook example
p-XyleneBr₂, Solar radiation, solvent-free4-Methylbenzyl bromide70 researchgate.net
p-NitrotolueneNBS, light4-Nitrobenzyl bromide-Generic textbook example
Durene (1,2,4,5-Tetramethylbenzene)CAN, aq. MeCN, 80 °C2,4,5-Trimethylbenzaldehyde85 thieme-connect.de
p-MethoxytolueneMgBr₂·Et₂O, O₂, visible light, MeCN4-Methoxybenzoic acid88 rsc.org

The radical and photochemical reactivity of the methyl substituent is intrinsically linked to the functionalization reactions described above. Free-radical bromination using NBS and light is a quintessential example of a photochemical reaction targeting the side chain. youtube.comstackexchange.com The process begins with the photochemical initiation to form a bromine radical, which then abstracts a hydrogen atom from the methyl group to form the highly stable benzyl radical. oregonstate.edu This radical then reacts with Br₂ or NBS to form the product and regenerate a bromine radical, continuing the chain reaction. oregonstate.edu

Furthermore, direct photo-oxidation offers a pathway to convert the methyl group into a carboxylic acid. rsc.org Research has shown that in the presence of a catalyst like magnesium bromide and under visible light irradiation, an aerobic oxidation can occur. rsc.org The proposed mechanism involves the in situ generation of a bromine radical from the photo-oxidation of a bromide anion, which then initiates the oxidation of the methyl group. rsc.org

While not involving the methyl group, the alcohol moiety can also participate in photochemical reactions. For example, photoredox catalysis can be employed for C–O bond fragmentation, demonstrating another potential photochemical pathway for this class of molecules. acs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies for this compound are unavailable, general principles from related systems provide significant insight.

Kinetic studies of related transformations provide valuable information about reaction rates and mechanisms. For Suzuki-Miyaura reactions, it is often found that the oxidative addition of the electrophile to the Pd(0) complex is the rate-determining step. researchgate.net For C–O coupling reactions involving alcohols, the reductive elimination step to form the C–O bond can be slow compared to analogous C–N couplings, sometimes allowing for competing side reactions like β-hydride elimination. mit.edunih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms. DFT calculations allow for the determination of the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. acs.orgfigshare.com Such studies can elucidate the role of ligands, predict regioselectivity, and explain the feasibility of proposed catalytic cycles. acs.orgacs.org For example, DFT studies on C–H activation have quantified the energy barriers for different proposed mechanisms, such as concerted metalation-deprotonation versus oxidative addition. acs.orgacs.org

Table 3: Illustrative Calculated Energy Barriers for Mechanistic Steps in Related Reactions

Reaction TypeMechanistic Step StudiedComputational MethodCalculated Barrier (kcal/mol)Reference
Pd-Catalyzed C-H ActivationExternal base-assisted deprotonationDFT (B3LYP)~12-16 acs.org
Pd-Catalyzed C-N FormationConcerted imido transfer from Pd(IV)DFT (B3LYP)~10-13 acs.org
Photocatalyzed C-O CleavageIpso attack of Cl⁻ on intermediateDFT41.0 acs.org
Free Radical C-H Bond Cleavage (Toluene)Benzylic C-H homolysisExperimental BDE88 oregonstate.edu

The identification of transient intermediates is key to confirming a proposed reaction mechanism. In palladium-catalyzed cross-coupling cycles, key intermediates include the catalytically active Pd(0) species, the Pd(II) species formed after oxidative addition, the transmetalation intermediate where both coupling partners are bound to the palladium center, and the final complex prior to reductive elimination. nobelprize.org These intermediates are typically studied using spectroscopic methods like NMR and mass spectrometry (ESI-HRMS), sometimes in conjunction with low-temperature experiments to trap and characterize them. acs.org

For radical reactions involving the methyl group, the paramount intermediate is the benzyl radical. Its existence can be inferred from the reaction's selectivity and can be supported by radical trapping experiments, where a radical scavenger is added to the reaction mixture to form a stable, detectable adduct. acs.org The resonance stabilization of this radical, which delocalizes the unpaired electron into the aromatic ring, is fundamental to its formation and reactivity. youtube.com

In the direct activation of benzylic alcohols, proposed intermediates include (η³-benzyl)palladium complexes, which have been suggested to be involved in the C–H activation of other substrates. mdpi.com In other systems, the in situ formation of an isourea intermediate from the alcohol and a carbodiimide (B86325) has been proposed and supported by control experiments. thieme-connect.com

Computational Chemistry and Theoretical Characterization of 2 Chloro 3 Fluoro 5 Methylbenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural, spectroscopic, and electronic properties of molecules. For a comprehensive analysis of 2-chloro-3-fluoro-5-methylbenzyl alcohol, the following computational studies would be essential.

Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nipne.ronih.gov The process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is found.

For a molecule like this compound, which has a flexible hydroxymethyl group (-CH₂OH), conformational analysis is crucial. The rotation around the C(aryl)-C(alkyl) bond leads to different conformers. A potential energy surface scan would be performed by systematically rotating this dihedral angle to identify all stable conformers and the transition states connecting them. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-ClValue not available
C-FValue not available
C-OValue not available
O-HValue not available
C-C-OValue not available
H-O-CValue not available
C(aryl)-C(aryl)-C(alkyl)-O
Note: Specific calculated values for this compound are not available in the reviewed literature. This table represents the type of data that would be generated from DFT geometry optimization.

Vibrational Frequency Analysis and Infrared (IR) and Raman Spectra Simulation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation not only confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical predictions of the infrared (IR) and Raman spectra. nipne.ronih.gov The calculations yield the frequencies of the fundamental vibrational modes and their corresponding intensities.

These theoretical spectra are invaluable for interpreting experimental IR and Raman data. The vibrational modes can be assigned to specific molecular motions, such as C-H stretching, O-H stretching, C-Cl stretching, C-F stretching, and various bending and ring deformation modes. nipne.ro A scaling factor is often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and basis set limitations. nih.gov

Table 2: Hypothetical Simulated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
O-H StretchValue not availableValue not availableValue not available
Aromatic C-H StretchValue not availableValue not availableValue not available
CH₂ Stretch (asymm)Value not availableValue not availableValue not available
CH₂ Stretch (symm)Value not availableValue not availableValue not available
C-Cl StretchValue not availableValue not availableValue not available
C-F StretchValue not availableValue not availableValue not available
C-O StretchValue not availableValue not availableValue not available
Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the expected output from a vibrational frequency analysis.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating the isotropic magnetic shielding tensors of the nuclei. These values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are highly valuable for assigning peaks in experimental NMR spectra and can help to confirm the chemical structure of the synthesized compound. The accuracy of the predicted shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHValue not availableValue not available
-CH₂-Value not availableValue not available
-OHValue not available
-CH₃Value not availableValue not available
C-ClValue not available
C-FValue not available
C-CH₃Value not available
C-CH₂OHValue not available
Note: Specific calculated values for this compound are not available in the reviewed literature. This table shows the type of data generated from NMR prediction calculations.

Electronic Absorption Spectroscopy (UV-Vis) Simulations using Time-Dependent DFT (TD-DFT)

To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The results of a TD-DFT calculation can predict the maximum absorption wavelengths (λmax) and provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of the aromatic ring and the substituents. These simulations are often performed considering a solvent environment, using models like the Polarizable Continuum Model (PCM), to provide more realistic predictions.

Table 4: Hypothetical Simulated UV-Vis Absorption Data for this compound

Transitionλmax (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁Value not availableValue not availableValue not available
S₀ → S₂Value not availableValue not availableValue not available
S₀ → S₃Value not availableValue not availableValue not available
Note: Specific calculated values for this compound are not available in the reviewed literature. This table illustrates the typical output of a TD-DFT calculation.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides fundamental insights into the chemical reactivity and bonding characteristics of the molecule.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. nipne.ro These orbital energies are a direct output of the DFT calculations performed for geometry optimization.

Table 5: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO Gap (ΔE)Value not available
Note: Specific calculated values for this compound are not available in the reviewed literature. This table shows the data derived from an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

For this compound, the MEP map would likely reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in blue). The negative regions, indicating electron-rich areas, are susceptible to electrophilic attack. These would be expected around the oxygen atom of the hydroxyl group and the fluorine atom due to their high electronegativity. The most positive potential, or the region most prone to nucleophilic attack, would likely be located around the hydrogen atom of the hydroxyl group. researchgate.net Understanding these electrostatic landscapes is fundamental in predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Region Predicted Electrostatic Potential Significance
Oxygen atom (hydroxyl group)NegativeSite for electrophilic attack
Fluorine atomNegativeSite for electrophilic attack
Hydrogen atom (hydroxyl group)PositiveSite for nucleophilic attack
Aromatic ringVaried, with potential negative regions above and below the planeInfluences stacking interactions

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, a phenomenon known as hyperconjugation. This occurs through the interaction of filled (donor) NBOs with empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)).

Significant hyperconjugative interactions would be expected, such as the delocalization of the oxygen lone pairs into the antibonding orbitals of the adjacent carbon-carbon and carbon-hydrogen bonds. Similarly, interactions between the π-orbitals of the aromatic ring and the σ* orbitals of the substituents (chlorine, fluorine, methyl, and benzyl (B1604629) alcohol groups) would be analyzed to understand their electronic influence on the ring. These interactions are key to understanding the molecule's stability and reactivity. wisc.edu

Charge Distribution and Bond Order Analysis

The distribution of electron density within this compound can be quantified through various charge analysis methods, such as Mulliken population analysis or Natural Population Analysis (NPA) derived from the NBO calculations. NPA is generally considered more reliable.

This analysis would assign partial charges to each atom in the molecule. It is expected that the highly electronegative oxygen, fluorine, and chlorine atoms would carry partial negative charges, while the carbon and hydrogen atoms would bear partial positive charges. The magnitude of these charges provides insight into the polarity of the individual bonds and the molecule as a whole.

Bond order analysis, on the other hand, would quantify the nature of the chemical bonds (single, double, or triple). For the aromatic ring, the bond orders would be intermediate between single and double bonds, reflecting the delocalized π-electron system. This analysis helps to validate the bonding patterns predicted by Lewis structures and understand the strength and character of the covalent bonds within the molecule.

Molecular Dynamics and Simulation Studies

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are not captured by static quantum chemical calculations.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study this compound in different solvents (e.g., polar and nonpolar) to understand how the solvent affects its conformation, electronic properties, and reactivity.

For instance, in a polar solvent, the polar groups of the molecule (like the hydroxyl group) would be stabilized through dipole-dipole interactions and hydrogen bonding. This could lead to conformational changes and alter the molecule's reactivity compared to the gas phase or a nonpolar solvent. The simulations would track changes in properties like the dipole moment and the accessibility of reactive sites as a function of the solvent environment.

Hydrogen Bonding Network Analysis

The hydroxyl group of this compound can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). In a protic solvent or in the solid state, it is expected to form a network of hydrogen bonds. nih.gov

MD simulations can be used to analyze the structure and dynamics of this hydrogen bonding network. Key parameters that would be investigated include the average number of hydrogen bonds per molecule, the lifetime of these bonds, and the geometry of the hydrogen bonds (bond distances and angles). This analysis is crucial for understanding the molecule's solubility, boiling point, and its ability to interact with biological macromolecules, which often rely on hydrogen bonding for recognition and binding.

Advanced Theoretical Descriptors

Beyond the fundamental analyses, a range of advanced theoretical descriptors could be calculated to provide a more comprehensive understanding of the chemical reactivity of this compound. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Advanced Theoretical Descriptors and Their Significance

Descriptor Formula Significance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)χ2 / (2η)Measures the electrophilic character of a molecule.

The calculation of these descriptors would provide a quantitative measure of the molecule's reactivity, allowing for comparisons with other related compounds and providing a deeper understanding of its potential chemical behavior in various reactions.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in understanding the chemical reactivity and stability of a molecule. These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of how a molecule will interact with other chemical species.

Global Reactivity Descriptors provide insight into the reactivity of the molecule as a whole. Key descriptors include:

Hardness (η): Chemical hardness is a measure of the molecule's resistance to deformation or change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile in a chemical reaction.

A hypothetical data table for these global reactivity descriptors would be structured as follows:

DescriptorSymbolValue (eV)
HOMO EnergyEHOMOData not available
LUMO EnergyELUMOData not available
Energy GapΔEData not available
HardnessηData not available
ElectronegativityχData not available
Electrophilicity IndexωData not available
Chemical PotentialµData not available
SoftnessSData not available

Local Reactivity Descriptors , such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is crucial for predicting the regioselectivity of chemical reactions.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for various applications in optoelectronics, including frequency conversion and optical switching. Computational methods are employed to predict the NLO response of a molecule.

The key parameters for assessing NLO properties are the first and second hyperpolarizabilities.

First Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule. A high β value is a primary indicator of a potentially useful NLO material.

Second Hyperpolarizability (γ): This describes the third-order NLO response.

A detailed computational study would involve calculating these properties. The results would typically be presented in a table, as shown in the hypothetical example below.

NLO PropertyComponentValue (a.u.)
First Hyperpolarizability βxData not available
βyData not available
βzData not available
βtotal Data not available
Second Hyperpolarizability γxxxxData not available
γyyyyData not available
γzzzzData not available
<γ> Data not available

Without access to published research or raw computational results for this compound, it is not possible to provide the specific data for the tables above or to elaborate on the detailed research findings for this particular compound.

Advanced Analytical and Spectroscopic Characterization Methods in Research

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While theoretical mass can be calculated, no published experimental HRMS data providing the exact mass determination for 2-Chloro-3-fluoro-5-methylbenzyl alcohol could be retrieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (1H) NMR Spectroscopy:No specific ¹H NMR spectra or detailed spectral data (chemical shifts, coupling constants) for this compound have been published in the reviewed sources.

Due to the lack of available scientific research, a detailed article focusing solely on the advanced analytical and spectroscopic characterization of this compound with specific research findings and data tables cannot be generated at this time. The compound remains, from a public research perspective, largely uncharacterized.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful tool for determining the number and electronic environment of carbon atoms in a molecule. In the case of this compound, eight distinct signals are expected, corresponding to the seven carbon atoms of the substituted benzyl (B1604629) ring and the one carbon of the hydroxymethyl group. The chemical shifts (δ) are influenced by the electronegativity of the substituents (chlorine and fluorine) and the methyl group.

The aromatic carbons will exhibit complex splitting patterns due to coupling with the fluorine atom (¹⁹F). The carbon atom directly bonded to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will display smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). The predicted chemical shifts are based on the analysis of similar substituted benzyl alcohols. optica.org

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1~138-142Doublet
C-2~132-135Doublet
C-3~158-162Doublet (large ¹JCF)
C-4~115-119Doublet
C-5~139-143Singlet or small doublet
C-6~125-129Doublet
-CH₂OH~60-65Singlet
-CH₃~20-23Singlet or small doublet

Note: The predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent used.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent chloro and methyl groups on the aromatic ring. The signal may appear as a complex multiplet due to couplings with the aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the aromatic ring, and between the methylene (B1212753) protons of the alcohol and the hydroxyl proton (if not exchanging rapidly with the solvent). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. The aromatic protons would also be correlated to their respective carbon atoms, aiding in the assignment of the complex aromatic region of the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H and C=C), and carbon-halogen (C-Cl and C-F) bonds. The broadness of the O-H stretch is indicative of hydrogen bonding. uncw.edu

Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
O-H~3200-3600 (broad)Stretching
Aromatic C-H~3000-3100Stretching
Aliphatic C-H~2850-2960Stretching
Aromatic C=C~1450-1600Ring stretching
C-O~1000-1260Stretching
C-F~1000-1400Stretching
C-Cl~600-800Stretching

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations and symmetric stretches tend to give strong Raman signals. The spectrum would be characterized by the vibrational modes of the substituted benzene (B151609) ring. rsc.org

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a roughened metal surface. organic-chemistry.org For this compound, SERS could be used for trace-level detection and to obtain more detailed structural information, as the enhancement effect is distance-dependent and can provide insights into the orientation of the molecule on the SERS substrate. up.ac.za The C-Cl and C-F stretching modes would be of particular interest in the SERS spectrum. up.ac.za

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings. The benzene ring in this compound acts as a chromophore. The substitution pattern with chloro, fluoro, and methyl groups is expected to cause a bathochromic (red) shift of the characteristic benzene absorption bands (the primary band around 200 nm and the secondary, fine-structured band around 255 nm). The analysis of the absorption maxima (λ_max) can provide insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, specific X-ray crystallography studies for this compound have not been reported in publicly accessible scientific literature or crystallographic databases. While the synthesis and basic properties of this compound and its isomers are noted in chemical supplier catalogs, detailed structural elucidation via single-crystal X-ray diffraction has not been published.

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is accomplished through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For a compound like this compound, a crystalline solid at room temperature, X-ray crystallography would be the definitive method to:

Confirm the molecular structure: Unambiguously verify the connectivity of the atoms and the substitution pattern on the benzene ring.

Determine conformational details: Reveal the preferred orientation of the hydroxymethyl group relative to the aromatic ring.

Analyze intermolecular interactions: Identify and characterize hydrogen bonding involving the hydroxyl group and other potential non-covalent interactions (e.g., halogen bonding, π-π stacking), which govern the crystal packing and influence physical properties like melting point and solubility.

In the absence of experimental data for this compound, a hypothetical table of the kind of data that would be generated from such a study is presented below for illustrative purposes. The values are purely fictional and are intended to show the format and type of information that a crystallographic study would provide.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Empirical formulaC₈H₈ClFO
Formula weight174.60
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)14.789
α (°)90
β (°)105.67
γ (°)90
Volume (ų)782.1
Z4
Calculated density (g/cm³)1.483

Hypothetical Selected Bond Lengths and Angles

Bond/Angle Hypothetical Value (Å or °)
C-Cl1.745
C-F1.358
C-O1.425
O-C-C(ring)112.5
Cl-C-C(ring)119.8
F-C-C(ring)118.9

It is important to reiterate that the data presented in the tables above are not experimental results for this compound and are provided for educational purposes only. Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be required to determine its actual solid-state structure and provide the authentic data.

Research Applications and Broader Academic Impact of this compound

Following an extensive and thorough search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available research detailing the specific applications of This compound . While many structurally similar compounds have documented roles in various fields of chemical research and material science, information directly pertaining to the research applications and academic impact of this particular compound is not available.

The user's request for an article structured around the following outline cannot be fulfilled due to the absence of relevant data:

Research Applications and Broader Academic Impact of 2 Chloro 3 Fluoro 5 Methylbenzyl Alcohol

Mechanistic Probes in Fundamental Organic Chemistry Research

Searches for the use of 2-Chloro-3-fluoro-5-methylbenzyl alcohol as a synthetic intermediate, its application in the development of new materials, or its use in mechanistic studies did not yield any specific findings. The compound is listed by several chemical suppliers, indicating its availability for research purposes. However, its actual implementation in published research, as per the requested outline, remains undocumented in the accessible public domain.

It is possible that research involving this compound is proprietary, in very early stages and not yet published, or that the compound is used in highly specialized applications not widely reported. Without any scientific literature or patents to draw upon, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, this article cannot be generated at this time.

Information regarding this compound is not available in the public domain, therefore, this article cannot be generated.

Despite a comprehensive search for scientific literature, research applications, and synthetic methodologies pertaining to the chemical compound "this compound," no specific data or scholarly articles were found. Chemical databases and supplier websites confirm the existence of this compound and provide its CAS number (1807276-98-7). However, there is a notable absence of published research detailing its use in studies on aromatic ring activation, the effects of its halogen substituents on reactivity, or its application as an intermediate in the synthesis of agrochemical and pharmaceutical molecules.

Consequently, it is not possible to generate the requested article with the specified focus and level of detail. The necessary information to populate the outlined sections on research applications, academic impact, and synthetic pathways is not available in the public domain.

Future Directions and Emerging Research Opportunities

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards environmentally benign processes has catalyzed research into green synthetic routes for valuable chemical intermediates. The synthesis of substituted benzyl (B1604629) alcohols, including 2-Chloro-3-fluoro-5-methylbenzyl alcohol, is increasingly benefiting from these advancements, moving away from conventional methods that often rely on harsh reagents and generate significant waste.

Photocatalysis has emerged as a powerful tool for green synthesis. Visible-light-mediated reactions, for instance, can drive the conversion of benzylic C-H bonds with high selectivity. d-nb.info The use of an organic photoredox catalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) can generate an azide (B81097) radical from an azide ion, which then abstracts a hydrogen atom from a benzylic system to initiate further transformations. nih.gov Another green approach involves the selective oxidation of benzyl alcohols using molecular oxygen over reusable nano-sized gold catalysts, a method that can be performed in the absence of a solvent. rsc.org

The oxidation of benzyl alcohols can also be achieved using environmentally friendly oxidants and catalytic systems. Ferric nitrate (B79036) has demonstrated high efficiency in oxidizing benzyl alcohols to the corresponding aldehydes, with both conversion rates and product selectivity reaching as high as 95% under certain conditions. nih.govfrontiersin.org This method is part of a trend towards using metal nitrates, which can offer high activity in mild conditions. nih.gov Furthermore, heterogeneous catalysts, such as tungstate (B81510) (WO₄²⁻) immobilized on porous aromatic frameworks, have been successfully used for the selective oxidation of substituted benzyl alcohols to their corresponding acids with high yields, even for substrates containing halogen atoms. mdpi.com

Electrochemical methods also present a sustainable alternative. For example, the synthesis of 2-chloro-6-fluorobenzyl alcohol has been demonstrated using an electrochemical approach, highlighting the potential of electro-organic chemistry as a tool for clean synthesis. isroset.org These green strategies collectively aim to reduce energy consumption, minimize hazardous byproducts, and utilize renewable resources and recyclable catalysts.

Green Chemistry ApproachCatalyst/MediatorKey FeaturesPotential ApplicationReference
Photocatalytic OxidationCNTs/GCN HybridsSolar-driven, dual-function as emulsifier and photocatalyst in Pickering emulsions.Oxidation to Benzaldehyde (B42025) mdpi.com
Photocatalytic Cyanation4CzIPN (Organic Photoredox Catalyst)Visible-light mediated, uses azide radical for H-abstraction.Conversion to Aryl Nitriles nih.gov
Solvent-Free OxidationNano-gold on supports (e.g., U₃O₈, ZrO₂)Uses molecular oxygen as the oxidant, reusable catalyst.Selective Oxidation to Benzaldehyde rsc.org
Heterogeneous Catalytic OxidationWO₄²⁻ on Porous Aromatic FrameworkHigh yields for halogen-substituted substrates, recyclable.Oxidation to Benzoic Acid mdpi.com
Nitrate-based OxidationFe(NO₃)₃·9H₂OHigh conversion and selectivity under mild, anaerobic conditions.Selective Oxidation to Benzaldehyde nih.govfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Exploration of Bio-Catalyzed Transformations

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The application of enzymes to halogenated aromatic compounds, a class to which this compound belongs, is a growing area of research. researchgate.net

Microorganisms have evolved a diverse array of enzymes capable of metabolizing halogenated aromatics. researchgate.netnih.gov These enzymatic reactions can be broadly categorized into several types. Dioxygenases, for example, can introduce two hydroxyl groups into an aromatic ring, which is often a key initial step in the aerobic degradation of compounds like chlorobenzene. nih.gov Monooxygenases, which are often flavin-dependent, can catalyze hydroxylation combined with halide elimination. nih.gov The biodegradation of halogenated pesticides and pollutants often involves a series of enzymatic steps that successively break down the toxic compound into common cellular metabolites. researchgate.net

The direct application of isolated enzymes or whole-cell systems for synthetic purposes is also being explored. For example, the newly isolated bacterial strain Acetobacter malorum DSM 112354 has been shown to be highly versatile in the green oxidation of various benzyl alcohol derivatives into their corresponding carboxylic acids. vapourtec.com Haloperoxidases represent another class of enzymes that catalyze the oxidation of halides, which can then be used in electrophilic halogenation reactions. mdpi.com

Despite the promise, challenges remain. Fluorine's high electronegativity makes it a difficult substrate for most naturally occurring halogenases, which typically operate on chlorine, bromine, or iodine. nih.gov Therefore, the development of biocatalysts for transformations involving fluorinated aromatics may require protein engineering or the discovery of novel enzymes from untapped biological sources.

Enzyme ClassReaction TypePotential Transformation of Substituted Benzyl AlcoholsReference
DioxygenasesHydroxylationIntroduction of hydroxyl groups to the aromatic ring. nih.gov
MonooxygenasesOxidative Dehalogenation/HydroxylationRemoval of a halogen and addition of a hydroxyl group. nih.gov
Alcohol DehydrogenasesOxidationConversion of the benzyl alcohol to the corresponding benzaldehyde. vapourtec.com
HaloperoxidasesElectrophilic HalogenationIntroduction of additional halogen atoms (Cl, Br, I) to the aromatic ring. mdpi.com
DehalogenasesReductive/Hydrolytic DehalogenationRemoval of chlorine atoms from the aromatic ring. nih.gov

Development of Novel Analytical Probes Utilizing the Compound

The unique electronic properties conferred by halogen substituents make compounds like this compound valuable precursors for the synthesis of advanced analytical tools, particularly chemical probes for biological systems. The field of chemical biology relies on such probes to study protein function, identify drug targets, and understand disease mechanisms.

One of the most promising applications is in the development of sulfonyl fluoride-based probes. rsc.orgnih.gov Aryl sulfonyl fluorides are a class of "warheads" that can form stable covalent bonds with nucleophilic amino acid residues (like tyrosine, serine, lysine, and histidine) in proteins. mdpi.comclaremont.edu This reactivity makes them excellent tools for irreversibly labeling and modulating protein targets. mdpi.com The synthesis of these probes often starts with functionalized aryl compounds that can be derived from corresponding benzyl alcohols. For example, a key synthetic step can involve the conversion of an aryl bromide to a benzyl sulfide, which is then oxidized and fluorinated to yield the sulfonyl fluoride (B91410) group. nih.gov

The specific substitution pattern of this compound could be leveraged to fine-tune the reactivity and selectivity of such a probe. The chloro and fluoro groups modulate the electronic environment of the aromatic ring, which in turn influences the electrophilicity of the sulfur-fluorine bond, potentially leading to probes that target specific proteins with higher precision. Researchers are actively developing libraries of sulfonyl fluoride fragments to screen against various protein targets, a strategy that could be expanded using diverse building blocks derived from this compound class. mdpi.com

Unveiling New Reactivity Modes and Applications for the Compound Class

Ongoing research in synthetic organic chemistry continues to uncover novel ways to transform and functionalize molecules like this compound. These new reactions expand the synthetic utility of this compound class, enabling the construction of more complex and valuable molecules.

A key area of innovation is the direct functionalization of C-H bonds. The benzylic C(sp³)–H bond is a prime target for such reactions. beilstein-journals.org Recent advances include photocatalytic methods for direct benzylic C-H fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). nih.govrsc.org These reactions offer a more sustainable and step-economical way to introduce fluorine compared to traditional methods that require pre-functionalization. beilstein-journals.org Electrochemical methods are also proving effective; pulsed electrolysis, for example, can enhance the efficiency of nucleophilic fluorination of primary benzylic C-H bonds by generating highly reactive benzylic cation intermediates under controlled conditions. rsc.org

Beyond C-H activation, new C-C bond-forming reactions are expanding the synthetic playbook. Transition-metal-free cross-coupling reactions, for instance, can link benzyl alcohols with other molecules. In one example, a base such as potassium tert-butoxide can catalyze the reaction between benzyl alcohols and alkynes to form α-alkylated ketones. researchgate.net

The hydroxyl group of benzyl alcohols can also be transformed under surprisingly mild conditions. A rapid and highly chemoselective method for the chlorination of benzyl alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO under neutral conditions, selectively targeting the benzylic alcohol even in the presence of other aliphatic alcohols. organic-chemistry.org Furthermore, organophotoredox catalysis can achieve C(sp³)–O bond cleavage, offering a sustainable method for deprotection or further functionalization. acs.org

Reactivity ModeReagents/CatalystTransformationKey AdvantageReference
Benzylic C-H FluorinationDecatungstate photocatalyst / NFSIR-CH₂OH → R-CHFOH (conceptually)Direct C-H functionalization, late-stage fluorination. nih.govrsc.org
Electrochemical C-H FluorinationPulsed electrolysis / Et₃N·3HFAr-CH₃ → Ar-CH₂FGeneration of unstable primary benzylic cations. rsc.org
C-C Coupling (β-alkylation)t-BuONa (base-mediated)Benzyl alcohol + Phenylacetylene → α-Alkylated KetoneTransition-metal-free, atom-efficient. researchgate.net
Selective Chlorination2,4,6-trichloro-1,3,5-triazine (TCT) / DMSOAr-CH₂OH → Ar-CH₂ClRapid, neutral conditions, high chemoselectivity. organic-chemistry.org
Photocatalytic C-O CleavageOrganophotoredox catalyst / Silicon-based reagentAr-O-CH₂-R' → Ar-OHSustainable deprotection strategy. acs.org

Q & A

Q. What are the key synthetic pathways for 2-chloro-3-fluoro-5-methylbenzyl alcohol, and how do halogen positions influence reaction efficiency?

Answer: Synthesis typically involves sequential halogenation and functional group transformations. For example, chlorination/fluorination of a methyl-substituted benzyl alcohol precursor can be achieved via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or fluorinating agents like Selectfluor®. The halogen positions (2-Cl, 3-F) significantly affect reactivity due to steric and electronic effects. For instance, steric hindrance from the 5-methyl group may slow down subsequent substitutions, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysis) . Methodology: Use NMR (¹H/¹³C) and LC-MS to monitor reaction progress and confirm regioselectivity.

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy: Critical for confirming regiochemistry. ¹⁹F NMR can distinguish between fluorine environments (e.g., 3-F vs. para-substituted F).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., Cl/F signatures).
  • X-ray Crystallography: Resolves ambiguities in stereochemistry or substitution patterns for crystalline intermediates .
    Methodology: Cross-validate data with computational tools (e.g., DFT for predicting NMR shifts) to resolve structural uncertainties.

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in halogen exchange reactions involving this compound?

Answer: Discrepancies often arise from solvent polarity, catalyst choice, or competing mechanisms (e.g., SN1 vs. SN2 pathways). For example:

  • In polar aprotic solvents (DMF, DMSO), the trifluoromethyl group (if present) may stabilize intermediates via inductive effects, altering reaction rates .
  • Conflicting nucleophilicity trends (e.g., F⁻ vs. Cl⁻ displacement) require mechanistic probes like kinetic isotope effects or Hammett plots .
    Methodology: Design kinetic studies under varied conditions (temperature, solvent) to isolate rate-determining steps.

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Answer: Common byproducts include regioisomers (e.g., 2-F-3-Cl derivatives) or over-halogenated species. Mitigation approaches:

  • Directed Metalation: Use directing groups (e.g., -B(OH)₂) to control halogenation sites .
  • Protecting Groups: Temporarily block reactive sites (e.g., -OH protection as silyl ethers) to prevent undesired substitutions .
    Methodology: Employ HPLC or GC-MS to quantify byproducts and optimize reaction stoichiometry.

Q. How does the 5-methyl group influence the compound’s stability and applications in medicinal chemistry?

Answer: The 5-methyl group enhances:

  • Lipophilicity: Improves membrane permeability (logP optimization).
  • Metabolic Stability: Reduces oxidative degradation via steric shielding of the benzyl alcohol moiety.
  • Binding Affinity: Methyl groups in aromatic systems often enhance van der Waals interactions with hydrophobic protein pockets .
    Methodology: Conduct SAR studies by synthesizing analogs (e.g., 5-H, 5-CF₃) and comparing bioactivity profiles.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound’s reactivity?

Answer: Discrepancies may arise from solvent effects, transition state inaccuracies, or unaccounted steric factors.

  • Case Study: DFT predicts a lower activation energy for fluorination at the 3-position, but experimental yields are poor.
  • Resolution: Re-evaluate solvent parameters in simulations (e.g., implicit vs. explicit solvation models) or test alternative catalysts (e.g., Pd-mediated C-F coupling) .
    Methodology: Combine experimental kinetics with multiscale modeling (QM/MM) for mechanistic clarity.

Application-Oriented Questions

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification: Chromatography is impractical at scale; switch to crystallization or distillation.
  • Safety: Exothermic halogenation steps require strict temperature control to avoid runaway reactions.
  • Yield Optimization: Use flow chemistry to improve heat/mass transfer and reduce side reactions .
    Methodology: Pilot-scale trials with in-line analytics (e.g., FTIR for real-time monitoring).

Q. Tables for Key Data

Property Value/Technique Reference
LogP (Predicted) 2.8 (±0.3)
¹⁹F NMR Shift (3-F) -115 ppm (vs. CFCl₃)
Thermal Stability Decomposes >200°C (TGA)
Common Byproducts 2-Cl-5-F-3-methyl isomer (HPLC Rt: 8.2 min)

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